molecular formula C13H10FNO3 B1331586 Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 929000-81-7

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1331586
M. Wt: 247.22 g/mol
InChI Key: MCRSIKGFABUVME-UHFFFAOYSA-N
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Description

“Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The presence of the carbonyl group (C=O) and carboxylate ester group (-COOCH3) suggest that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, and the carboxylate ester group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemosensor Development

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and its related compounds have significant potential in the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules. The compound's structural features enable high selectivity and sensitivity in detecting these substances, making it a valuable tool in analytical chemistry and environmental monitoring (Roy, 2021).

Synthesis of Bioactive 1,4-Dihydropyridines

The structural framework of Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is integral in the synthesis of bioactive 1,4-dihydropyridines. These compounds have widespread applications in pharmaceuticals, serving as the core structure in various drugs. Recent methodologies in synthesizing these compounds emphasize atom economy and environmental friendliness, highlighting the compound's role in sustainable chemistry practices (Sohal, 2021).

Pharmacological Applications

The stereoisomers of this compound and its derivatives have been explored for their pharmacological benefits. The relationship between the configuration of stereocenters and the biological properties of enantiomers is a significant area of study. Understanding this relationship helps in designing and synthesizing the most effective stereoisomer for specific therapeutic purposes, ensuring the drug's efficacy and minimizing adverse effects (Veinberg et al., 2015).

Optoelectronic Materials

Compounds related to Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate are being researched for their applications in optoelectronic materials. Quinazolines and pyrimidines, for instance, are utilized in the creation of luminescent small molecules and chelate compounds. These materials have applications in photo- and electroluminescence, highlighting their potential in fabricating advanced technological devices like OLEDs and solar cells (Lipunova et al., 2018).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSIKGFABUVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650482
Record name Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

929000-81-7
Record name Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask was charged with (Z)-dimethyl 4-(methoxymethylene)pent-2-enedioate (2.70 g, 13.5 mmol) and 50 mL of DMF. 4-fluorobenzenamine (1.43 ml, 14.8 mmol) was added dropwise at rt. After stirring at rt for 15 min, the yellow mixture was heated to reflux overnight. The reaction was then diluted with water (200 mL) and extracted with ether (3×100 mL). The combined extracts were dried with MgSO4 and concentrated to give a solid. Purification by MPLC gave methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate as a slightly yellow solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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